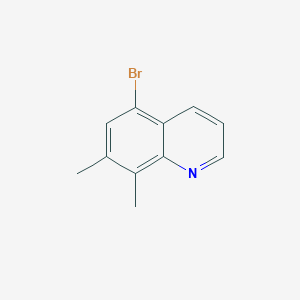

5-Bromo-7,8-dimethylquinoline

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

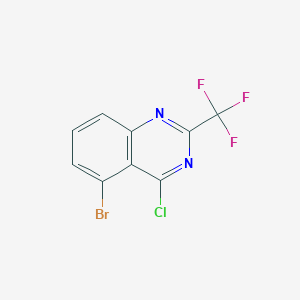

“5-Bromo-7,8-dimethylquinoline” is a chemical compound that is part of the quinoline family . Quinoline motifs are essential in several pharmacologically active heterocyclic compounds due to their various applications in medicinal and industrial chemistry .

Synthesis Analysis

Quinoline and its derivatives undergo nucleophilic and electrophilic substitution reactions . Several synthesis protocols have been reported in the literature for the construction of this scaffold. For example, Gould–Jacob, Friedländer, Pfitzinger, Skraup, Doebner von Miller, and Conrad–Limpach are well-known classical synthesis protocols used up to now for the construction of the principal quinoline scaffold .Molecular Structure Analysis

The molecular formula of “5-Bromo-7,8-dimethylquinoline” is C11H10BrN . It has a characteristic double-ring structure containing a benzene ring fused with a pyridine moiety .Chemical Reactions Analysis

Quinoline exhibits chemical reactivity similar to the benzene and pyridine ring system as it undergoes nucleophilic and electrophilic substitution reactions . The reaction of 4-hydroxy-2(1H)-quinolinones with excessive bromine in acetic acid affords N-(5-bromo-2-methoxybenzyl)-2-(bromomethyl)-7,8-dimethoxy-5-oxo-2,5-dihydro-1H-oxazolo[3,2-a]quinoline-4-carboxamide .Scientific Research Applications

Anticancer Activity

Quinoline derivatives have shown promising results in the field of cancer research . For instance, the compound 5,7‐dibromo‐8‐hydroxyquinoline has demonstrated significant anticancer activity against HeLa, HT29, and C6 cell lines .

Antioxidant Properties

Quinoline compounds have been found to possess antioxidant properties . These properties can be beneficial in the treatment of diseases caused by oxidative stress.

Anti-inflammatory Use

Quinoline derivatives have shown anti-inflammatory effects . This makes them potential candidates for the development of new anti-inflammatory drugs.

Antimalarial Applications

Quinoline-based compounds have been used in the treatment of malaria . They are considered a privileged structure in drug discovery programs because of their broad spectrum of bio-responses .

Anti-SARS-CoV-2 Activity

In the wake of the COVID-19 pandemic, quinoline derivatives have been studied for their potential anti-SARS-CoV-2 activity .

Antituberculosis Activity

Quinoline compounds have demonstrated antituberculosis activity . This suggests their potential use in the development of new antituberculosis drugs.

Future Directions

Quinoline motifs continue to be a focus in synthetic and medicinal chemistry due to their various applications. There are societal expectations that synthetic and medicinal chemists should produce greener and more sustainable chemical processes . Therefore, future directions may include the development of more environmentally friendly synthesis methods and further exploration of the pharmacological activities of quinoline derivatives .

properties

IUPAC Name |

5-bromo-7,8-dimethylquinoline |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10BrN/c1-7-6-10(12)9-4-3-5-13-11(9)8(7)2/h3-6H,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MICXKRYMZSCTRF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C2C=CC=NC2=C1C)Br |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10BrN |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

236.11 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5,6,7,8-Tetrahydroquinazolin-4-yl-[4-(trifluoromethyl)piperidin-1-yl]methanone](/img/structure/B2755803.png)

![N-(1,3-benzodioxol-5-ylmethyl)-2-[(3-methyl-4-oxo-4H-[1,3,4]thiadiazolo[2,3-c][1,2,4]triazin-7-yl)thio]acetamide](/img/structure/B2755805.png)

amine dihydrochloride](/img/structure/B2755806.png)

![3-[(2-Fluorophenyl)methylsulfanyl]-6-(furan-2-yl)pyridazine](/img/structure/B2755807.png)

![2-({1-[(1-Acetylpyrrolidin-3-yl)methyl]piperidin-4-yl}methyl)-6-cyclopropyl-2,3-dihydropyridazin-3-one](/img/structure/B2755808.png)

![[(5Z)-5-(4-methoxybenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]acetic acid](/img/no-structure.png)

![[1-(6-piperidino-4-pyrimidinyl)-1H-imidazol-4-yl][4-(2-pyrimidinyl)piperazino]methanone](/img/structure/B2755819.png)

![Dimethyl(2-{[1-(2-phenylethenesulfonyl)piperidin-4-yl]oxy}ethyl)amine](/img/structure/B2755821.png)

![N-([1,3]dioxolo[4',5':4,5]benzo[1,2-d]thiazol-6-yl)-3-((4-methoxyphenyl)thio)propanamide](/img/structure/B2755824.png)

![1-Methyl-3-[2-(2-methyl-1,3-thiazol-4-yl)ethyl]thiourea](/img/structure/B2755825.png)